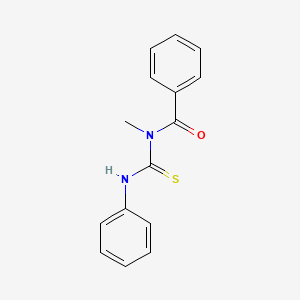![molecular formula C9H9NO B14356991 7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one CAS No. 91201-94-4](/img/structure/B14356991.png)
7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural framework and potential biological activities. This compound is part of a broader class of azabicyclo compounds, which are known for their diverse pharmacological properties.
Métodos De Preparación
The synthesis of 7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one typically involves multistep reactions starting from substituted 2,4-dihydroxoquinoline derivatives. The synthetic route includes the formation of the azabicyclo framework through cyclization reactions. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the bicyclic structure is less sterically hindered.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
7-Ethyl-7-azabicyclo[42
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in antimicrobial and anticancer research.
Medicine: Due to its potential biological activities, it is being explored as a lead compound for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one involves its interaction with molecular targets such as enzymes or receptors. In antimicrobial research, it is believed to inhibit bacterial growth by interfering with essential cellular processes. In anticancer research, the compound has shown potential as an inhibitor of β-tubulin, a protein involved in cell division. Molecular docking studies have indicated that the compound binds to the active site of β-tubulin with high affinity, thereby disrupting the microtubule dynamics necessary for cancer cell proliferation .
Comparación Con Compuestos Similares
7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one can be compared with other azabicyclo compounds such as:
7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: This compound shares a similar bicyclic structure but lacks the ethyl group at the 7-position.
1H-Imidazo[4,5-c]quinoline derivatives: These compounds have a tricyclic structure and exhibit a wide range of biological activities, including antiviral and antitumor properties.
Tetraimidazoquinoline compounds: These compounds contain multiple imidazoquinoline units and are known for their immunomodulatory effects.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
91201-94-4 |
|---|---|
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
7-ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one |
InChI |
InChI=1S/C9H9NO/c1-2-10-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3 |
Clave InChI |
NWEHBUAFYQQJSR-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


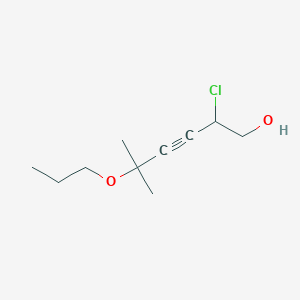
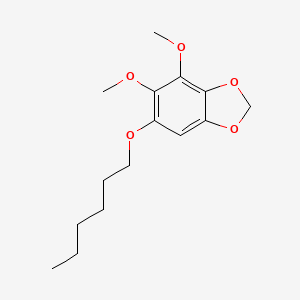


![N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine](/img/structure/B14356924.png)
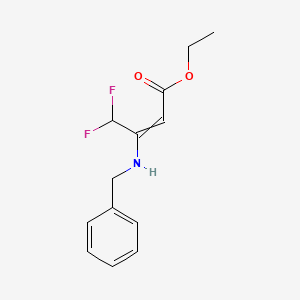
![7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one](/img/structure/B14356952.png)
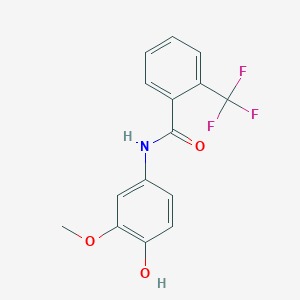
![S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate](/img/structure/B14356966.png)


![Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester](/img/structure/B14356986.png)
![8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14357000.png)
